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Compound of Interest

Compound Name: UR-2922
CAS No.: 220386-56-1
Cat. No.: B1683734
Get Quote
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This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of UR-2922, a potent and highly selective antagonist of the platelet
glycoprotein llb/llla receptor (integrin allbB3). This document is intended for researchers,
scientists, and drug development professionals working in the fields of thrombosis, hemostasis,
and cardiovascular pharmacology.

Core Compound Details

UR-2922 is the active metabolite of the orally bioavailable prodrug, UR-3216.[1][2][3] It is
distinguished as a high-affinity, non-RGD-mimetic antagonist that stabilizes the closed, inactive
conformation of the allbf33 integrin, thereby preventing platelet aggregation.[1][4]

Chemical Structure

The chemical structures of UR-2922 and its parent prodrug, UR-3216, are depicted below. UR-
3216 is designed as a double prodrug to enhance oral absorption, and it is rapidly converted to
the active form, UR-2922, in the body.[1]
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e |[UPAC Name: 2-[5-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-nitrophenyl)propanoyl]-6,7-
dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetic acid[5]

e CAS Number: 220386-56-1[5]
e Molecular Formula: C2sH25N70e[4]
UR-3216 (Prodrug)

o |[UPAC Name: ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyllamino]-3-(4-
nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate[5]

o CAS Number: 220386-65-2[5]

Physicochemical and Pharmacokinetic Properties

UR-2922 exhibits a unique pharmacological profile characterized by high affinity and slow
dissociation from the platelet receptor.[1][2][3] The table below summarizes key quantitative
data for UR-2922 and its prodrug, UR-3216.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Mechanism of Action and Signaling Pathway

UR-2922 is a "closing" antagonist of the allbp3 integrin. Unlike many other antagonists, it does
not induce the conformational changes associated with receptor activation (Ligand-Induced
Binding Sites or LIBS).[1][2][3] Instead, it binds to the receptor and stabilizes its inactive, bent
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conformation. This allosterically prevents the binding of endogenous ligands like fibrinogen,
which is the final common step in platelet aggregation.

The diagram below illustrates the signaling pathway leading to platelet aggregation and the
inhibitory action of UR-2922.
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Figure 1: Mechanism of UR-2922 action on platelet aggregation.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of
UR-2922.

Platelet Aggregation Assay (Light Transmission
Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to
various agonists.

Methodology:

» Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing

an anticoagulant (e.g., 3.8% sodium citrate).
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o Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x
g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed
(e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a
reference.

o Assay Procedure:

[e]

Aliquots of PRP are placed in an aggregometer cuvette and warmed to 37°C.

o Abaseline reading is established (0% aggregation). PPP is used to set the 100%
aggregation mark.

o UR-2922 or vehicle control is added to the PRP and incubated for a specified time.
o Aplatelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

o The change in light transmission through the sample is recorded over time as platelets
aggregate.

o Data Analysis: The percentage of inhibition is calculated by comparing the maximal
aggregation in the presence of UR-2922 to that of the vehicle control. ICso values are
determined from dose-response curves.

Integrin Binding Assay
This assay quantifies the binding affinity of UR-2922 to the allbf33 integrin.
Methodology:

o Plate Preparation: Purified allbB3 integrin is coated onto high-binding microplate wells.

» Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin
(BSA).

o Competitive Binding:

o A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen or a fluorescently
labeled RGD peptide) is added to the wells.
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o Serial dilutions of UR-2922 are added simultaneously.

o The plate is incubated to allow competitive binding to reach equilibrium.

Detection:
o The wells are washed to remove unbound ligands.

o For biotinylated ligands, an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is
added, followed by a substrate to generate a colorimetric or chemiluminescent signal. For
fluorescent ligands, the fluorescence is read directly.

Data Analysis: The signal is inversely proportional to the amount of UR-2922 bound. The
dissociation constant (Kd) or inhibition constant (Ki) is calculated by fitting the data to a
competitive binding model.

Ligand-Induced Binding Sites (LIBS) Expression Assay
(Flow Cytometry)

This assay determines if UR-2922 induces conformational changes in allbp3 that are
characteristic of receptor activation.

Methodology:

Sample Preparation: Washed platelets or cells expressing allbf33 are incubated with various
concentrations of UR-2922, a known activating antagonist (positive control), or a vehicle
(negative control).

Antibody Staining: A fluorescently labeled monoclonal antibody that specifically recognizes
the LIBS epitope on the activated form of allbf33 is added to the samples.

Flow Cytometry: The samples are analyzed on a flow cytometer. The fluorescence intensity
of the cell population is measured, which corresponds to the level of LIBS expression.

Data Analysis: The mean fluorescence intensity of cells treated with UR-2922 is compared to
that of the positive and negative controls to determine if the compound induces an activating
conformational change.
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The workflow for these experimental procedures is summarized in the diagram below.
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Figure 2: Workflow diagram for key in vitro experiments.

Summary and Conclusion

UR-2922 is a potent and selective allb3 integrin antagonist with a unique mechanism of
action. Its high affinity, slow dissociation rate, and ability to stabilize the inactive conformation of
the receptor without inducing an agonist response make it a valuable tool for research in
thrombosis and hemostasis. The experimental protocols described herein provide a framework
for the further investigation and characterization of UR-2922 and other novel antiplatelet

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/8570437_UR-3216_a_new_generation_oral_platelet_GPIIbIIIa_antagonist
https://www.smolecule.com/products/s546426
https://www.chemicalregister.com/Suppliers/AName/Page46/aidU.htm
https://www.benchchem.com/product/b1683734#ur-2922-chemical-structure-and-properties
https://www.benchchem.com/product/b1683734#ur-2922-chemical-structure-and-properties
https://www.benchchem.com/product/b1683734#ur-2922-chemical-structure-and-properties
https://www.benchchem.com/product/b1683734?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

